2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate
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Overview
Description
2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a difluoromethoxyphenyl group, a dimethylpyrrol ring, and a phenylethenylsulfonylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate involves multiple steps, including the formation of the pyrrol ring and the introduction of the difluoromethoxyphenyl and phenylethenylsulfonylamino groups. Common reagents used in these reactions include difluoromethoxybenzene, dimethylpyrrole, and phenylethenylsulfonyl chloride. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly for conditions involving inflammation or cancer.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate stands out due to its complex structure and diverse functional groups
Properties
IUPAC Name |
[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N2O6S/c1-17-14-22(18(2)29(17)20-8-10-21(11-9-20)35-25(26)27)23(30)16-34-24(31)15-28-36(32,33)13-12-19-6-4-3-5-7-19/h3-14,25,28H,15-16H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQUARBUDBGAQA-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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